molecular formula C20H18N2O2 B5830919 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one

5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5830919
M. Wt: 318.4 g/mol
InChI Key: KBPYRPUMOVFZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as AHPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the anthraquinone family and has a unique structure that makes it suitable for research in different areas.

Mechanism of Action

The mechanism of action of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one is complex and depends on the specific application. In medicinal chemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. In biochemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one binds to DNA-binding proteins, altering their conformation and affecting their interactions with DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one depend on the specific application. In medicinal chemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to induce apoptosis in cancer cells, leading to cell death. In Alzheimer's disease, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one inhibits acetylcholinesterase, increasing the levels of acetylcholine and improving cognitive function. In biochemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one affects the conformation and interactions of DNA-binding proteins, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has several advantages for lab experiments, including its unique structure, fluorescent properties, and potential applications in different fields. However, the synthesis of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one is challenging, and the compound is relatively expensive. Additionally, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has limited solubility in water, which can affect its bioavailability and biological activity.

Future Directions

There are several future directions for research on 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one, including the development of more efficient synthesis methods, the investigation of its potential as a fluorescent probe for imaging applications, and the exploration of its potential in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate the mechanism of action of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one in different applications and to optimize its biological activity and pharmacokinetic properties.
In conclusion, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a unique and versatile compound with potential applications in various fields. Its complex structure and mechanism of action make it a valuable tool for research in medicinal chemistry, biochemistry, and material science. Further studies are needed to fully understand the potential of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one and to optimize its properties for different applications.

Synthesis Methods

The synthesis of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps, including the reaction of cyclohexylamine with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 9,10-anthraquinone-2-carbaldehyde to give 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one. The synthesis of this compound is challenging, and researchers have developed various methods to optimize the yield and purity of 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one.

Scientific Research Applications

5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has also been investigated for its potential to treat Alzheimer's disease by inhibiting acetylcholinesterase. In biochemistry, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a tool to study DNA-binding proteins and their interactions with DNA. In material science, 5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

10-(cyclohexylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-13-8-4-5-9-14(13)20-18-16(22-24-20)11-10-15(17(18)19)21-12-6-2-1-3-7-12/h4-5,8-12,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPYRPUMOVFZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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